molecular formula C14H13NO3 B1212754 2,5,6-Trihydroxy-9H-fluorene-9-methanamine CAS No. 103692-55-3

2,5,6-Trihydroxy-9H-fluorene-9-methanamine

Cat. No.: B1212754
CAS No.: 103692-55-3
M. Wt: 243.26 g/mol
InChI Key: KQVZVMZWAHAQGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Aminomethyl-9H-fluorene-2,5,6-triol is a chemical compound with the molecular formula C14H13NO3. It is characterized by a fluorene backbone with an aminomethyl group at the 9-position and hydroxyl groups at the 2, 5, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Aminomethyl-9H-fluorene-2,5,6-triol typically involves multi-step organic reactionsThe aminomethyl group is then introduced via amination reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

9-Aminomethyl-9H-fluorene-2,5,6-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups at the aminomethyl position .

Scientific Research Applications

9-Aminomethyl-9H-fluorene-2,5,6-triol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Aminomethyl-9H-fluorene-2,5,6-triol involves its interaction with specific molecular targets. The hydroxyl groups and aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Properties

CAS No.

103692-55-3

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

9-(aminomethyl)-9H-fluorene-2,5,6-triol

InChI

InChI=1S/C14H13NO3/c15-6-11-9-3-4-12(17)14(18)13(9)8-2-1-7(16)5-10(8)11/h1-5,11,16-18H,6,15H2

InChI Key

KQVZVMZWAHAQGC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)C(C3=C2C(=C(C=C3)O)O)CN

Canonical SMILES

C1=CC2=C(C=C1O)C(C3=C2C(=C(C=C3)O)O)CN

Synonyms

2,5,6-TFMA
2,5,6-trihydroxy-9H-fluorene-9-methanamine
2,5,6-trihydroxy-9H-fluorene-9-methanamine hydrobromide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.